Cas no 67874-64-0 (bis[2-dimethylamino)ethyl] (3-methyl-1,2-phenylene)dicarbamate)

bis[2-dimethylamino)ethyl] (3-methyl-1,2-phenylene)dicarbamate structure
67874-64-0 structure
Productnaam:bis[2-dimethylamino)ethyl] (3-methyl-1,2-phenylene)dicarbamate
CAS-nummer:67874-64-0
MF:C17H28N4O4
MW:352.428624153137
CID:1723172
PubChem ID:105895

bis[2-dimethylamino)ethyl] (3-methyl-1,2-phenylene)dicarbamate Chemische en fysische eigenschappen

Naam en identificatie

    • bis[2-dimethylamino)ethyl] (3-methyl-1,2-phenylene)dicarbamate
    • Carbamic acid, N,N'-(3-methyl-1,2-phenylene)bis-, C,C'-bis(2-(dimethylamino)ethyl) ester
    • Toluene-2,3-dicarbamic acid, bis(2-(dimethylamino)ethyl) ester
    • Bis(2-(dimethylamino)ethyl) (3-methyl-1,2-phenylene)dicarbamate
    • Carbamic acid, (3-methyl-1,2-phenylene)bis-, bis(2-(dimethylamino)ethyl) ester
    • bis[2-(dimethylamino)ethyl] (3-methylbenzene-1,2-diyl)biscarbamate
    • 2-(dimethylamino)ethyl N-[2-[2-(dimethylamino)ethoxycarbonylamino]-3-methylphenyl]carbamate
    • EINECS 267-491-3
    • Toluene-2,3-dicarbamic acid, bis[2-(dimethylamino)ethyl] ester
    • NS00125052
    • Bis[2-(dimethylamino)ethyl] (3-methyl-1,2-phenylene)bis(hydrogen carbonimidate)
    • DTXSID30987234
    • RNDDGZCAAFWPHS-UHFFFAOYSA-N
    • 67874-64-0
    • Inchi: InChI=1S/C17H28N4O4/c1-13-7-6-8-14(18-16(22)24-11-9-20(2)3)15(13)19-17(23)25-12-10-21(4)5/h6-8H,9-12H2,1-5H3,(H,18,22)(H,19,23)
    • InChI-sleutel: RNDDGZCAAFWPHS-UHFFFAOYSA-N
    • LACHT: CC1=C(C(=CC=C1)NC(=O)OCCN(C)C)NC(=O)OCCN(C)C

Berekende eigenschappen

  • Exacte massa: 352.21105539g/mol
  • Monoisotopische massa: 352.21105539g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 10
  • Complexiteit: 418
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 83.1Ų

Artikelen aanbevelen

Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.